2,1-Benzisothiazol-3(1H)-one
CAS No.: 40352-87-2
Cat. No.: VC1980993
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40352-87-2 |
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Molecular Formula | C7H5NOS |
Molecular Weight | 151.19 g/mol |
IUPAC Name | 1H-2,1-benzothiazol-3-one |
Standard InChI | InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H |
Standard InChI Key | DPBKQJOOSMJCFX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)SN2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)SN2 |
Introduction
Chemical Properties and Characteristics
Chemical Reactivity
The reactivity profile of 2,1-Benzisothiazol-3(1H)-one is characterized by its potential for substitution reactions. Research has shown that the compound can undergo substitution particularly at positions 1 and 5, making it a versatile building block for creating various derivatives . The ability to functionalize these positions enables the generation of compounds with potentially diverse biological and chemical properties.
Comparative Properties
Table 1 presents a comparison between 2,1-Benzisothiazol-3(1H)-one and its better-documented isomer:
Table 1: Comparative Properties of Benzisothiazolone Isomers
Synthesis Methods
Novel Synthetic Approach
Recent advances in synthetic methodology have enabled efficient pathways for producing 2,1-Benzisothiazol-3(1H)-one derivatives. A notable method involves a multi-step process starting with readily available isatoic anhydride :
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Nitration of isatoic anhydride
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Conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones
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Alkylation at the 1-position
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Further derivatization of the 5-amino group
Step | Reaction | Starting Material | Product | Key Conditions |
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1 | Nitration | Isatoic anhydride | Nitro-isatoic anhydride | Nitrating mixture |
2 | Conversion | Nitro-isatoic anhydride | 5-nitro-2,1-benzisothiazol-3(1H)-one | Excellent yield reported |
3 | Alkylation | 5-nitro-2,1-benzisothiazol-3(1H)-one | 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one | 1-position selective |
4 | Derivatization | 1-alkyl-5-nitro derivatives | 1,5-disubstituted derivatives | Various modifications possible |
This synthetic strategy represents a significant advancement in heterocyclic chemistry, offering a convenient and effective approach to synthesizing novel 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives that would otherwise be difficult to obtain .
Application Area | Potential Role | Supporting Rationale |
---|---|---|
Medicinal Chemistry | Synthetic intermediate | Structurally related to bioactive compounds |
Pharmacological Studies | Building block for drug candidates | Heterocyclic scaffold commonly found in drugs |
Materials Science | Precursor for functional materials | Heterocyclic compounds frequently used in materials |
Chemical Synthesis | Versatile intermediate | Allows selective functionalization |
Current Research Trends
Synthetic Methodology Development
Current research on 2,1-Benzisothiazol-3(1H)-one primarily focuses on developing efficient synthetic methodologies for preparing various derivatives. The approach involving nitration of isatoic anhydride represents a significant advancement in this area, providing access to previously challenging-to-synthesize compounds .
Comparison with Related Heterocycles
2,1-Benzisothiazol-3(1H)-one belongs to a broader family of heterocyclic compounds that include various benzisothiazoles and related structures. Understanding its relationship to these compounds provides context for its chemical behavior and potential applications.
Table 4: Comparison with Related Heterocyclic Compounds
Compound Class | Structural Relationship | Distinguishing Features |
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1,2-Benzisothiazol-3(2H)-one | Isomer | Different N/S positioning, H on N instead of S |
Benzothiazoles | Related heterocycle | Different arrangement of S and N atoms |
Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) | Oxidized derivative of 1,2-isomer | Contains SO₂ group instead of S |
Isatoic anhydride | Synthetic precursor | Contains different heterocyclic system |
Analytical Characterization
While comprehensive analytical data specific to 2,1-Benzisothiazol-3(1H)-one is limited in the available literature, standard analytical techniques would be applicable for its characterization:
Spectroscopic Analysis
Table 5: Expected Spectroscopic Characteristics
Analytical Technique | Expected Features | Significance |
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¹H NMR | Signals for aromatic protons (7-8 ppm) | Confirms benzene ring structure |
Signal for N-H or S-H proton | Distinguishes isomeric forms | |
¹³C NMR | Signal for carbonyl carbon (~170 ppm) | Confirms carbonyl presence |
Signals for aromatic carbons (120-140 ppm) | Confirms benzene ring structure | |
IR Spectroscopy | Carbonyl stretching (~1700 cm⁻¹) | Confirms carbonyl group |
N-H or S-H stretching | Helps identify isomeric form | |
Mass Spectrometry | Molecular ion peak at m/z ~151 | Confirms molecular weight |
Fragmentation pattern | Structural confirmation |
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